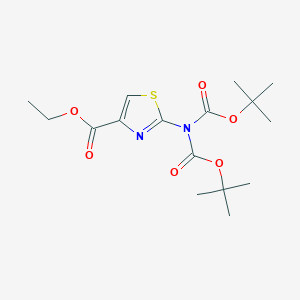
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-fluoro-5,6-dimethoxybenzaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Fluoro-3-iodo-5,6-dimethoxybenzoic acid.
Reduction: Formation of 2-Fluoro-3-iodo-5,6-dimethoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-3,5-dimethoxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluoro-5-iodobenzoyl chloride: Similar structure but contains a benzoyl chloride group instead of an aldehyde group.
Uniqueness
2-Fluoro-3-iodo-5,6-dimethoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties. The combination of these halogens with the methoxy groups and aldehyde functionality makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C9H8FIO3 |
|---|---|
Molekulargewicht |
310.06 g/mol |
IUPAC-Name |
2-fluoro-3-iodo-5,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8FIO3/c1-13-7-3-6(11)8(10)5(4-12)9(7)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
OWDOFXCLOUUARO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1OC)C=O)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















